N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic organic compound. The molecule also contains a thieno[3,2-d]pyrimidin-3(4H)-yl group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely depend on the specific functional groups present and their arrangement within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties are typically determined experimentally .Scientific Research Applications
Analgesic Activity
The compound has been studied for its potential as an analgesic. Research indicates that derivatives of this compound exhibit significant analgesic properties, which could be beneficial in the development of new pain-relief medications. The analgesic activity is attributed to the compound’s ability to interact with biological receptors that modulate pain perception .
Anti-inflammatory Properties
In addition to analgesic effects, the compound also shows promise in anti-inflammatory applications. The structural features of the compound, particularly the presence of the thieno[3,2-d]pyrimidin moiety, contribute to its anti-inflammatory potential. This could lead to the development of new anti-inflammatory drugs that may be more effective or have fewer side effects than current medications .
Anticonvulsant Effects
The compound’s derivatives have been synthesized and evaluated for their anticonvulsant activity. Some of these derivatives have shown potent activities in tests, suggesting that they could serve as a basis for developing new treatments for epilepsy and other seizure-related disorders .
Enantiomeric Drug Research
The compound’s chiral centers make it a candidate for enantiomeric drug research. The different enantiomers of the compound can exhibit varying degrees of biological activity, which is crucial for the development of more targeted and effective pharmaceuticals .
Crystallography and Structural Analysis
The compound’s crystalline structure can be analyzed to determine the factors that influence its biological activity. X-ray crystallography studies can reveal the three-dimensional arrangement of atoms within the compound, providing insights into its interaction with biological targets .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-12-14(11-21-24(12)13-5-3-2-4-6-13)17(25)20-8-9-23-18(26)16-15(7-10-28-16)22-19(23)27/h2-7,10-11H,8-9H2,1H3,(H,20,25)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWRUIKTHSZKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.